methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.10454189 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a tetrahydroquinazoline core which is known for its biological relevance, particularly in drug development.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines using the MTT assay. It demonstrated notable cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation (see Table 1) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene | MCF-7 | 12.5 |
Doxorubicin (Reference) | MCF-7 | 10.0 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This has been supported by flow cytometry analysis showing increased apoptotic cell populations in treated groups compared to control .
Antiviral Activity
In addition to its anticancer properties, research has explored the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with proteolytic enzymes essential for viral maturation.
Case Study: SARS-CoV Inhibition
A study evaluated the inhibitory effects of related compounds on SARS-CoV 3CL protease. The results indicated that modifications in the structure significantly enhanced inhibitory activity, suggesting that similar derivatives could be developed from methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Initial studies indicate favorable absorption characteristics in vitro.
- Metabolism : Metabolic profiling suggests that cytochrome P450 enzymes may play a role in its biotransformation.
- Toxicity : Acute toxicity studies show no significant adverse effects at therapeutic doses in animal models.
Properties
IUPAC Name |
methyl 3-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-14-6-3-12(4-7-14)10-21-17(24)11-23-18(25)15-8-5-13(19(26)28-2)9-16(15)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRUTTTZRBLLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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